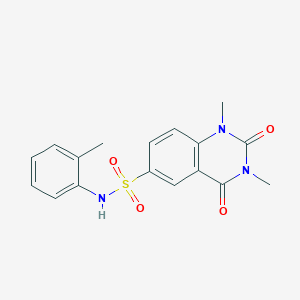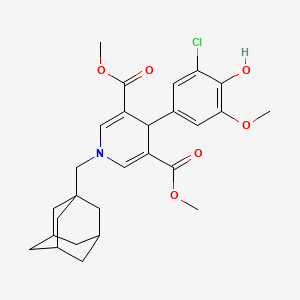
2-(benzylamino)-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one
Vue d'ensemble
Description
2-(benzylamino)-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, also known as BMTB, is a benzoxazine derivative that has been studied for its potential therapeutic properties. BMTB has been shown to have various biochemical and physiological effects, making it a promising compound for scientific research applications.
Mécanisme D'action
The exact mechanism of action of 2-(benzylamino)-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been suggested that 2-(benzylamino)-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one may act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of neuronal excitability. 2-(benzylamino)-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-(benzylamino)-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and anxiety. 2-(benzylamino)-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter that can cause neuronal damage in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(benzylamino)-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has several advantages for lab experiments. It has been shown to be well-tolerated in animal models and has a favorable pharmacokinetic profile. 2-(benzylamino)-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is also relatively easy to synthesize and can be obtained in high purity. However, the exact mechanism of action of 2-(benzylamino)-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(benzylamino)-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one. Further research is needed to fully understand the mechanism of action of 2-(benzylamino)-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one and its potential therapeutic applications. Additionally, the safety and efficacy of 2-(benzylamino)-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one in humans need to be further investigated. 2-(benzylamino)-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one may also have potential applications in the treatment of other neurological disorders, such as epilepsy and schizophrenia.
Applications De Recherche Scientifique
2-(benzylamino)-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. 2-(benzylamino)-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(benzylamino)-7-methyl-2-(trifluoromethyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c1-11-7-8-13-14(9-11)24-16(15(23)22-13,17(18,19)20)21-10-12-5-3-2-4-6-12/h2-9,21H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLGEJSCEIUZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(O2)(C(F)(F)F)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(allylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B4300266.png)

![3-amino-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4300286.png)
![2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]thio}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4300293.png)


![1-ethyl-3-(2-hydroxy-4-methoxyphenyl)-5-(1-naphthyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4300331.png)
![5-(4-bromophenyl)-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4300344.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300348.png)

![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300368.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300369.png)